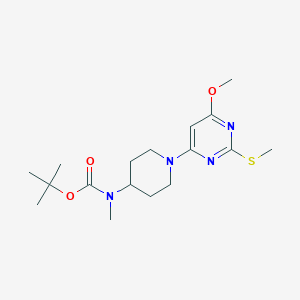

tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate

Description

tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate (CAS: 1353980-23-0) is a pyrimidine derivative with a molecular formula of C₁₇H₂₈N₄O₃S and a molecular weight of 368.49 g/mol . Its structure features a pyrimidine core substituted with methoxy (6-position) and methylthio (2-position) groups, linked to a piperidin-4-yl moiety bearing a methylcarbamate group. The tert-butyl carbamate acts as a protective group, commonly used in organic synthesis to stabilize amines during multi-step reactions .

This compound is of interest in pharmaceutical research, particularly in the development of kinase inhibitors and Hsp90–Cdc37 protein–protein interaction inhibitors, as suggested by structural analogs in the evidence . Its synthesis likely involves nucleophilic substitution on a pyrimidine scaffold followed by piperidine functionalization, as seen in related compounds .

Properties

IUPAC Name |

tert-butyl N-[1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3S/c1-17(2,3)24-16(22)20(4)12-7-9-21(10-8-12)13-11-14(23-5)19-15(18-13)25-6/h11-12H,7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFHAUKLAJWCEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=CC(=NC(=N2)SC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate typically involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the introduction of the methoxy and methylthio groups. The piperidine ring is then attached, and finally, the tert-butyl and carbamate groups are introduced. Common reagents used in these reactions include methanol, methylthiol, and tert-butyl chloroformate, under conditions such as reflux and catalytic amounts of acids or bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The methoxy and methylthio groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylthio groups play a crucial role in binding to these targets, while the piperidine and carbamate groups influence the compound’s overall stability and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Piperidine Substituent Position

- Piperidin-4-yl vs. Piperidin-2-yl: The compound tert-Butyl ((1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methyl)carbamate (CAS: 1353947-50-8) differs in the carbamate’s position (piperidin-2-yl vs. 4-yl).

- Piperidin-4-yl vs. Piperidin-3-yl :

tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate (CAS: 1353966-92-3) highlights the impact of substituent placement on the piperidine ring. The 3-position substitution may reduce steric hindrance compared to the 4-position, influencing solubility and metabolic stability .

Pyrimidine Substituent Variations

- Methoxy vs. Ethoxy :

tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate (CAS: 1353978-27-4) replaces the methoxy group with ethoxy. The bulkier ethoxy group increases hydrophobicity and may reduce metabolic oxidation rates compared to methoxy . - Methylthio vs. Other Groups :

In tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0), the methylthio group is replaced by hydroxyl and fluoro substituents. This substitution introduces hydrogen-bonding capacity and electron-withdrawing effects, altering reactivity in nucleophilic aromatic substitution .

Electronic and Physicochemical Properties

*LogP values estimated using fragment-based methods.

- Hydrogen Bonding : Hydroxyl and fluoro groups (CAS: 1799420-92-0) lower LogP and improve solubility, critical for oral bioavailability .

Biological Activity

tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate, also known by its CAS number 1353947-50-8, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H28N4O3S

- Molecular Weight : 368.49 g/mol

- CAS Number : 1353947-50-8

The biological activity of tert-butyl carbamate derivatives often involves interaction with various biological targets, including enzymes and receptors. The presence of the pyrimidine and piperidine moieties suggests potential interactions with pathways related to cell proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : Compounds similar to tert-butyl carbamate have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Apoptosis Induction : Studies indicate that such compounds can induce apoptosis in cancer cell lines by enhancing caspase activity and causing morphological changes in cells.

Biological Activity Data

Research has demonstrated that tert-butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate exhibits significant biological activities, particularly against various cancer cell lines. Below is a summary of findings from recent studies:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study 1 | MDA-MB-231 | 2.43 - 7.84 | Microtubule destabilization |

| Study 2 | HepG2 | 4.98 - 14.65 | Apoptosis induction via caspase activation |

| Study 3 | LLC-PK1 | >20 | Selective toxicity towards cancer cells |

Case Studies

- Cytotoxic Evaluation : In a study evaluating the cytotoxic effects of various compounds, tert-butyl carbamate derivatives showed promising results against MDA-MB-231 breast cancer cells, with IC50 values indicating effective growth inhibition compared to non-cancerous cell lines like LLC-PK1 .

- Apoptosis Studies : Further investigations revealed that at concentrations as low as 1 μM, these compounds could induce significant morphological changes in MDA-MB-231 cells and enhance caspase-3 activity by up to 57% at higher concentrations (10 μM), confirming their role as apoptosis-inducing agents .

- Microtubule Assembly Inhibition : The compound was also evaluated for its effects on microtubule assembly, showing effective inhibition at concentrations around 20 μM, suggesting potential as a microtubule-destabilizing agent similar to other known anticancer drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.